molecular formula C16H22ClN3O3S B2375666 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034360-24-0

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2375666
CAS No.: 2034360-24-0
M. Wt: 371.88
InChI Key: HGAFYNBVWRSUPS-UHFFFAOYSA-N
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Description

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, an azetidine ring, and a sulfonyl group, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The compound has been mentioned in the context of CCR5 antagonists, which suggests that it may interact with the CCR5 receptor . CCR5 is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines. This is the process by which certain cells can migrate in the direction of higher concentrations of certain other molecules.

Preparation Methods

The synthesis of 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the azetidine ring and the attachment of the sulfonyl groupIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents and catalysts .

Chemical Reactions Analysis

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide include:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(3-chloro-4-methylphenyl)sulfonylazetidin-3-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3S/c1-11-2-3-14(8-15(11)17)24(22,23)20-9-13(10-20)19-6-4-12(5-7-19)16(18)21/h2-3,8,12-13H,4-7,9-10H2,1H3,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAFYNBVWRSUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3CCC(CC3)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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